![molecular formula C17H13BrN6O2 B2480486 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 1904197-92-7](/img/structure/B2480486.png)
2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step reactions, including nucleophilic addition, condensation, and diazotization processes. For instance, the synthesis of similar triazinone derivatives has been achieved through reactions involving ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids, demonstrating the complexity and specificity required in synthesizing such molecules (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by single-crystal X-ray diffraction and spectroscopic methods such as FT-IR, NMR, and sometimes computational methods like Density Functional Theory (DFT). These analyses reveal intricate details about bond lengths, angles, and molecular conformations, essential for understanding the compound's chemical behavior (Gumus et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on heterocyclic compounds similar to 2-bromo-N-...benzamide has focused on synthesis and spectroscopic characterization. For example, Patel and Patel (2015) described the synthesis and characterization of benzamide derivatives with antibacterial and antifungal activities (Patel & Patel, 2015).
- El-Sayed et al. (2008) also synthesized N- and S-substituted 1,3,4-oxadiazole derivatives, examining their structures via spectral and analytical data (El‐Sayed et al., 2008).
Biological Assessment and Antimicrobial Activity
- Karpina et al. (2019) developed methods for synthesizing novel acetamides with 1,2,4-oxadiazol cycles, assessing their biological properties (Karpina et al., 2019).
- Abunada et al. (2008) focused on synthesizing pyrazole derivatives with antimicrobial activity, providing insight into potential biomedical applications (Abunada et al., 2008).
Structural Analysis and Surface Properties
- Gumus et al. (2019) and (2018) analyzed the crystal structures and surface properties of similar heterocyclic compounds, contributing to understanding their molecular interactions (Gumus et al., 2019), (Gumus et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on benzamides would likely involve exploring their potential uses in various applications, such as in the synthesis of other organic compounds or as pharmaceuticals . The specific future directions for “2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” would depend on its exact structure and potential applications .
Propiedades
IUPAC Name |
2-bromo-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O2/c1-10-20-17(26-23-10)11-6-7-24-14(8-11)21-22-15(24)9-19-16(25)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJVXXFBYOWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)
![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)
![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)
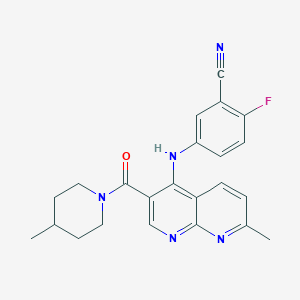

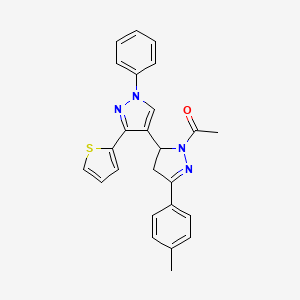
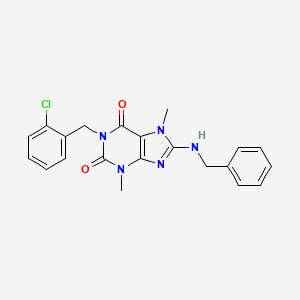
![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)
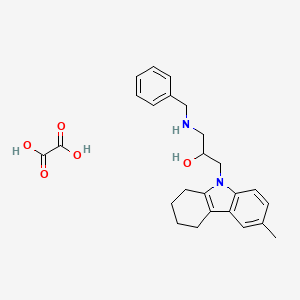
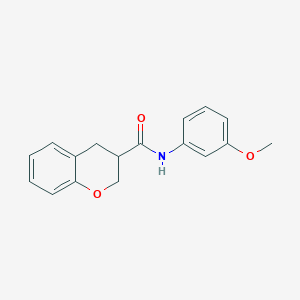

![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)